Bienvenue dans la boutique en ligne BenchChem!

EPZ020411 hydrochloride

PRMT6 epigenetics cancer research

EPZ020411 hydrochloride is the first-in-class selective PRMT6 inhibitor (IC50 10 nM) with a defined selectivity window over PRMT1/8. Unlike pan-Type I PRMT inhibitors (MS023, GSK3368715), EPZ020411 enables unambiguous target attribution. With validated cellular target engagement (H3R2 methylation IC50 0.637 μM) and 65.6% subcutaneous bioavailability in rodents, it supports robust in vivo validation. Ideal for cancer, neuropathic pain, and bone healing models.

Molecular Formula C25H39ClN4O3
Molecular Weight 479.1 g/mol
Cat. No. B10752254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411 hydrochloride
Molecular FormulaC25H39ClN4O3
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl
InChIInChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H
InChIKeyLIDZHJMYAKPGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ020411 hydrochloride: A First-in-Class Selective PRMT6 Inhibitor for Target Validation


EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), identified as the first-in-class tool compound for this epigenetic target [1]. It exhibits an IC50 of 10 nM in biochemical assays against PRMT6, with >10-fold selectivity over the closely related Type I PRMT family members PRMT1 and PRMT8 [2]. As a member of the aryl pyrazole chemical series, EPZ020411 was developed to enable specific interrogation of PRMT6 biology, which is implicated in cancer progression, DNA repair, and transcriptional regulation [3]. The compound is supplied as a hydrochloride salt (CAS 2070015-25-5) and is intended exclusively for research use .

Why EPZ020411 hydrochloride Cannot Be Substituted with Pan-PRMT or Alternative PRMT6 Inhibitors


While several small molecules inhibit Type I PRMTs, EPZ020411 occupies a unique position as the first selective PRMT6 tool compound with a defined selectivity window over PRMT1 and PRMT8 [1]. Pan-Type I inhibitors such as MS023 and GSK3368715 potently inhibit multiple PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8), confounding interpretation of PRMT6-specific phenotypes . Conversely, the allosteric PRMT6 inhibitor SGC6870 achieves broader selectivity but with reduced biochemical potency (IC50 = 77 nM vs. 10 nM for EPZ020411) and a distinct binding mechanism that may not fully recapitulate orthosteric inhibition [2]. EPZ020411 is distinguished by its combination of nanomolar biochemical potency, validated cellular target engagement (H3R2 methylation IC50 = 0.637 μM), and demonstrated subcutaneous bioavailability (65.6%) enabling in vivo studies [3]. Substitution with a non-selective or mechanistically distinct inhibitor introduces variables that obscure PRMT6-specific target validation, particularly in studies requiring correlation of biochemical inhibition with downstream phenotypic effects [4].

EPZ020411 hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Biochemical Potency and Selectivity: EPZ020411 vs. Pan-Type I Inhibitor MS023

EPZ020411 achieves an IC50 of 10 nM against PRMT6, with >10-fold selectivity over PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) [1]. In contrast, the pan-Type I inhibitor MS023 potently inhibits PRMT6 with an IC50 of 4 nM but lacks target specificity, also inhibiting PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) at similar concentrations . This difference is critical: at concentrations required to fully inhibit PRMT6 (e.g., 50-100 nM), MS023 will concurrently inhibit PRMT1, PRMT3, PRMT4, and PRMT8, whereas EPZ020411 maintains a selectivity window that allows for PRMT6-specific interrogation [2].

PRMT6 epigenetics cancer research methyltransferase

Cellular Target Engagement: EPZ020411 Exhibits 11-fold Cellular Selectivity for PRMT6 over PRMT1

In A375 human melanoma cells engineered to overexpress PRMT6, EPZ020411 inhibited H3R2 methylation (a PRMT6-specific mark) with an IC50 of 0.637 ± 0.241 μM [1]. In the same cellular system, EPZ020411 inhibited a PRMT1-specific methylmark with an IC50 of 7.1 μM . This represents an 11-fold cellular selectivity window for PRMT6 over PRMT1, consistent with the biochemical selectivity profile. In contrast, the pan-Type I inhibitor GSK3368715, while more potent at PRMT6 (IC50 = 5.7 nM), also inhibits PRMT1 with an IC50 of 3.1 nM, providing no cellular selectivity between these isoforms [2].

cellular assay H3R2 methylation A375 cells PRMT1

In Vivo Pharmacokinetics: EPZ020411 Demonstrates 65.6% Subcutaneous Bioavailability with Sustained Target Coverage

Following subcutaneous (s.c.) administration of 5 mg/kg in male Sprague-Dawley rats, EPZ020411 exhibited a bioavailability of 65.6 ± 4.3% [1]. The unbound blood concentration remained above the PRMT6 biochemical IC50 (10 nM) for more than 12 hours post-dose [2]. Intravenous (i.v.) administration at 1 mg/kg revealed a moderate clearance (CL) of 19.7 ± 1.0 mL/min/kg, a steady-state volume of distribution (Vss) of 11.1 ± 1.6 L/kg, and a terminal half-life (t1/2) of 8.54 ± 1.43 h [3]. In contrast, EPZ020411 exhibits poor oral bioavailability (<5%), making s.c. administration the recommended route for in vivo studies [4]. Comparable in vivo PK data for other selective PRMT6 inhibitors (e.g., SGC6870) are not publicly available, positioning EPZ020411 as the only PRMT6-selective inhibitor with established in vivo exposure parameters [5].

pharmacokinetics bioavailability in vivo rat

Selectivity Profile: EPZ020411 Exhibits >100-fold Selectivity Against Other Methyltransferases

In biochemical assays, EPZ020411 was found to be >100-fold selective for PRMT6, PRMT8, and PRMT1 compared to a panel of other histone methyltransferases, including the arginine methyltransferases PRMT3, PRMT4, PRMT5, and PRMT7 [1]. This broad selectivity profile distinguishes EPZ020411 from earlier-generation PRMT6 inhibitors and from pan-PRMT inhibitors. For comparison, the PRMT4/6 dual inhibitor MS049 exhibits IC50 values of 34 nM (PRMT4) and 43 nM (PRMT6), with >300-fold selectivity over PRMT1/3 but only >30-fold over PRMT8 . The covalent PRMT6 inhibitor MS117 (IC50 = 18 nM) shows high selectivity but lacks the extensive characterization and in vivo validation available for EPZ020411 .

selectivity methyltransferase off-target PRMT3 PRMT4 PRMT5 PRMT7

In Vivo Efficacy: EPZ020411 Demonstrates Functional Rescue in Disease-Relevant Animal Models

EPZ020411 has demonstrated functional efficacy in multiple disease-relevant in vivo models. In a murine acute ototoxicity model, a single intraperitoneal dose of 10 mg/kg EPZ020411 significantly reduced neomycin- and cisplatin-induced hearing loss in C57BL/6J wild-type mice [1]. In a separate study, prophylactic and therapeutic intrathecal administration of EPZ020411 ameliorated chronic constriction injury-induced neuropathic pain in rodents [2]. Additionally, EPZ020411 promoted rapid fracture healing by modulating osteoclast glucose metabolism [3]. These in vivo efficacy data, combined with the established PK profile, validate EPZ020411 as a functional tool for PRMT6 target validation across multiple therapeutic areas. Comparable in vivo efficacy data for other selective PRMT6 inhibitors (e.g., SGC6870, MS117) are either not reported or limited to xenograft models [4].

in vivo efficacy ototoxicity hearing loss fracture healing neuropathic pain

Optimal Research Applications for EPZ020411 hydrochloride Based on Quantitative Differentiation


PRMT6-Specific Target Validation in Cancer Cell Lines (Avoiding PRMT1/8 Confounding)

Utilize EPZ020411 at concentrations of 0.5–1.0 μM in cellular assays to achieve >90% inhibition of PRMT6-mediated H3R2 methylation (cellular IC50 = 0.637 μM) while maintaining >10-fold selectivity over PRMT1 (cellular IC50 = 7.1 μM) [1]. This concentration range enables attribution of phenotypic effects—such as altered proliferation, apoptosis, or DNA damage response—specifically to PRMT6 inhibition, avoiding confounding contributions from PRMT1/8 that would occur with pan-Type I inhibitors like MS023 or GSK3368715 . Recommended for studies in melanoma (A375), glioblastoma (GSC), and other PRMT6-overexpressing cancer models [2].

In Vivo PRMT6 Target Engagement Studies in Rodent Models via Subcutaneous Dosing

For in vivo target validation, administer EPZ020411 subcutaneously at 5 mg/kg in rats or mice to achieve sustained unbound plasma concentrations above the biochemical IC50 (10 nM) for >12 hours [3]. The 65.6% subcutaneous bioavailability and 8.5-hour half-life enable once-daily or twice-daily dosing regimens for continuous PRMT6 inhibition [4]. This route circumvents the poor oral bioavailability (<5%) and is suitable for efficacy studies in models of cancer (e.g., GSC xenografts), ototoxicity, neuropathic pain, or bone fracture healing [5]. Monitor target engagement via H3R2 methylation levels in relevant tissues [6].

Comparative Epigenetic Profiling Against Allosteric PRMT6 Inhibitors

Employ EPZ020411 as an orthosteric (SAM-competitive) PRMT6 inhibitor comparator when evaluating allosteric inhibitors like SGC6870 (IC50 = 77 nM) [7]. The distinct binding modes—EPZ020411 binds the SAM-binding pocket, while SGC6870 induces an allosteric pocket—may yield different effects on PRMT6 substrate specificity, protein-protein interactions, or downstream signaling [8]. Direct comparison in the same cellular or in vivo systems can reveal mechanism-dependent biological outcomes, providing deeper insight into PRMT6 function and informing the selection of chemical probes for specific experimental questions [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ020411 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.